4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide
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Overview
Description
4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2’,2’-difluoroethoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(2’,2’-difluoroethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(2’,2’-Difluoroethoxy)methyl]bromobenzene+Zn→4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of 4-[(2’,2’-difluoroethoxy)methyl]phenylzinc bromide is scaled up using large reactors with precise control over temperature, pressure, and inert atmosphere. The process involves continuous monitoring and automation to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and other electrophiles.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Negishi coupling, the product is typically a biaryl or alkyl-aryl compound.
Scientific Research Applications
4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in target molecules.
Biological Studies: It is used to modify biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 4-[(2’,2’-difluoroethoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
4-[(2’,2’-Difluoroethoxy)methyl]phenylzinc bromide is unique due to the presence of the difluoroethoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of fluorinated organic compounds.
Properties
Molecular Formula |
C9H9BrF2OZn |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
bromozinc(1+);2,2-difluoroethoxymethylbenzene |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c10-9(11)7-12-6-8-4-2-1-3-5-8;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
InChI Key |
ITYPFIPVNYRVQE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)COCC(F)F.[Zn+]Br |
Origin of Product |
United States |
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